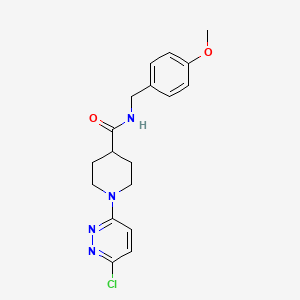![molecular formula C20H24N6O B10981113 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B10981113.png)
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE is a complex organic compound featuring a tetrazole ring and a pyrrole ring
Preparation Methods
The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the pyrrole ring and the cyclohexyl group. Common reagents used in these reactions include azides, nitriles, and various catalysts. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The tetrazole and pyrrole rings can participate in nucleophilic or electrophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole and pyrrole rings may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE can be compared with similar compounds such as:
N-[3-(5-SULFANYL-1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: Similar tetrazole structure but different substituents.
N-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: Contains a chlorophenyl group instead of a pyrrole ring.
N-[3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE: Lacks the cyclohexyl and pyrrole groups.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C20H24N6O/c27-19(15-20(11-5-2-6-12-20)25-13-7-8-14-25)21-16-18-22-23-24-26(18)17-9-3-1-4-10-17/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2,(H,21,27) |
InChI Key |
WCKKLVCITDRRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981033.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10981043.png)
![N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10981045.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10981058.png)
![2-phenyl-2-(phenylsulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B10981061.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-leucinamide](/img/structure/B10981062.png)
![1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10981069.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(phenylcarbamoyl)amino]thiophene-3-carboxylate](/img/structure/B10981074.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10981089.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10981091.png)

![6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981105.png)
![3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B10981111.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10981124.png)
